molecular formula C8H7FN2O B13065189 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one CAS No. 947255-04-1

4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B13065189
CAS No.: 947255-04-1
M. Wt: 166.15 g/mol
InChI Key: ZUYIBMAIQWEFDO-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 1st position of the benzoimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and methyl isocyanate.

    Cyclization Reaction: The key step involves the cyclization of 4-fluoroaniline with methyl isocyanate under controlled conditions to form the benzoimidazole ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the cyclization reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluorine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of imidazole derivatives with biological targets.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate various biochemical pathways, including signal transduction pathways, to achieve its desired biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the fluorine atom at the 4th position.

    4-Chloro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one: Contains a chlorine atom instead of a fluorine atom at the 4th position.

    4-Fluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one: Lacks the methyl group at the 1st position.

Uniqueness

4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to the presence of both a fluorine atom at the 4th position and a methyl group at the 1st position, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

947255-04-1

Molecular Formula

C8H7FN2O

Molecular Weight

166.15 g/mol

IUPAC Name

7-fluoro-3-methyl-1H-benzimidazol-2-one

InChI

InChI=1S/C8H7FN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

ZUYIBMAIQWEFDO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)F)NC1=O

Origin of Product

United States

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